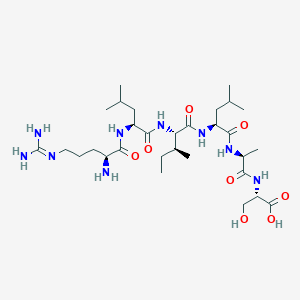![molecular formula C14H10FN3OS B14221814 5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 821007-39-0](/img/structure/B14221814.png)
5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione is a compound that has garnered attention in the field of medicinal chemistry due to its potential anticonvulsant properties . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Méthodes De Préparation
The synthesis of 5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 2-(2-fluorophenoxy)benzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.
Analyse Des Réactions Chimiques
5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Applications De Recherche Scientifique
5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione has been studied for its anticonvulsant activity. It has shown considerable activity in both PTZ and MES models, suggesting its potential use in the treatment of epilepsy . Additionally, its structure suggests it may interact with benzodiazepine receptors, indicating possible applications in anxiety and sleep disorders .
Mécanisme D'action
The exact mechanism of action of 5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. it is believed to exert its effects through interaction with benzodiazepine receptors, which are known to modulate the GABAergic system in the brain . This interaction likely contributes to its anticonvulsant and potential anxiolytic properties.
Comparaison Avec Des Composés Similaires
Similar compounds include other 1,2,4-triazoles and oxadiazoles, such as:
2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles: These compounds also exhibit anticonvulsant activity and share structural similarities with 5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione.
1,3,4-thiadiazoles: These compounds have been studied for their antimicrobial and anticonvulsant activities. The uniqueness of this compound lies in its specific substitution pattern and its potential interaction with benzodiazepine receptors, which may offer distinct therapeutic advantages.
Propriétés
Numéro CAS |
821007-39-0 |
|---|---|
Formule moléculaire |
C14H10FN3OS |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
5-[2-(2-fluorophenoxy)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H10FN3OS/c15-10-6-2-4-8-12(10)19-11-7-3-1-5-9(11)13-16-14(20)18-17-13/h1-8H,(H2,16,17,18,20) |
Clé InChI |
KGOOPWLKIRSWPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=S)NN2)OC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


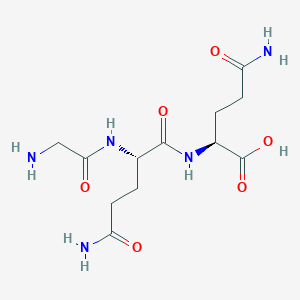

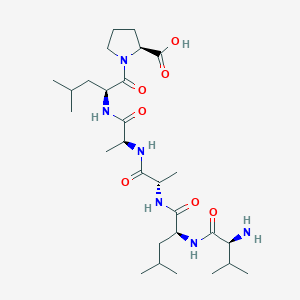
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
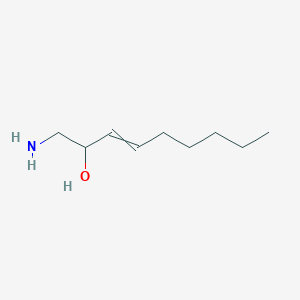
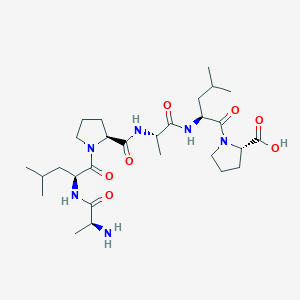
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
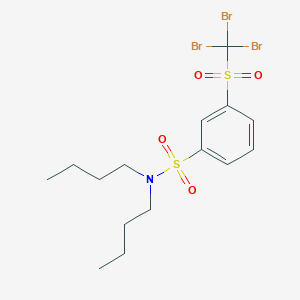
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
